SPI-1865

Alzheimer's disease Amyloid-beta Gamma-secretase

SPI-1865 is a gamma-secretase modulator (GSM) developed as a preclinical candidate for Alzheimer's disease research. It is a semi-synthetic derivative of cycloartenol triterpenoid glycosides, originally isolated from black cohosh (Actaea racemosa).

Molecular Formula C42H72N2O6
Molecular Weight 701.05
Cat. No. B1193605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSPI-1865
SynonymsSPI1865;  SPI 1865;  SPI-1865
Molecular FormulaC42H72N2O6
Molecular Weight701.05
Structural Identifiers
SMILESO[C@@H]1[C@@]2(C)[C@@](CC[C@@]3([H])C(C)(C)[C@@H](O[C@H]4CN(C5CN(C(C)C)C5)CCO4)CC[C@@]36C7)([H])[C@@]67CC[C@]2(C)[C@]8([H])[C@@]1([H])O[C@@H]([C@H](OCC)C(C)(O)C)C[C@H]8C
InChIInChI=1S/C42H72N2O6/c1-11-47-36(38(7,8)46)28-20-26(4)33-34(49-28)35(45)40(10)30-13-12-29-37(5,6)31(14-15-41(29)24-42(30,41)17-16-39(33,40)9)50-32-23-43(18-19-48-32)27-21-44(22-27)25(2)3/h25-36,45-46H,11-24H2,1-10H3/t26-,28-,29+,30+,31+,32+,33+,34-,35+,36+,39-,40-,41-,42+/m1/s1
InChIKeyITAXZEXGQGVKHD-QWBCZVDJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

SPI-1865 Procurement Guide for Selective Gamma-Secretase Modulation in Alzheimer's Research


SPI-1865 is a gamma-secretase modulator (GSM) developed as a preclinical candidate for Alzheimer's disease research. It is a semi-synthetic derivative of cycloartenol triterpenoid glycosides, originally isolated from black cohosh (Actaea racemosa) [1]. The compound is characterized by its ability to selectively modulate amyloid-beta (Aβ) production, specifically reducing the neurotoxic Aβ42 and Aβ38 peptides while sparing Aβ40 and total Aβ levels in both in vitro and in vivo models [2]. Its molecular formula is C42H72N2O6, with a molecular weight of 701.05 g/mol [3].

Why Gamma-Secretase Modulators Are Not Interchangeable: The Case for SPI-1865 Selection


Gamma-secretase modulators (GSMs) exhibit distinct and often unpredictable pharmacological profiles due to variations in their Aβ selectivity, cytochrome P450 inhibition, and pharmacokinetic properties. Simple substitution of one GSM for another without quantitative validation can lead to confounding experimental results or failure to replicate findings. SPI-1865 was specifically selected from a series of analogs through rigorous comparative in vitro and in vivo characterization, demonstrating a unique balance of potent Aβ42 reduction, minimal CYP3A4 inhibition, and favorable brain penetration compared to its predecessors [1]. The following quantitative evidence guide details the specific, measurable differentiators that justify the scientific or industrial prioritization of SPI-1865 over closely related alternatives.

SPI-1865 Comparative Performance Metrics Versus Key Analogs and Standards


Superior Aβ42 Selectivity Over Aβ40 Confers Targeted Amyloid Modulation

SPI-1865 demonstrates potent and selective reduction of Aβ42, a key driver of amyloid plaque formation, with minimal impact on Aβ40. In vitro, SPI-1865 reduces Aβ42 with an IC50 of 106 nM, while the IC50 for Aβ40 is 2.8 μM [1]. This results in a >20-fold selectivity for Aβ42 over Aβ40 [1]. This selectivity profile is maintained in vivo, where brain Aβ42 and Aβ38 levels are decreased, while Aβ40 levels are spared [2]. This contrasts with many gamma-secretase inhibitors (GSIs) that non-selectively inhibit all Aβ species and can cause Notch-related toxicities [3].

Alzheimer's disease Amyloid-beta Gamma-secretase Selectivity

Minimized CYP3A4 Inhibition Reduces Drug-Drug Interaction Liability

Early lead compounds in the Satori GSM series were found to potently inhibit CYP3A4, increasing the risk of drug-drug interactions (DDIs) [1]. Through structure-activity relationship (SAR) optimization guided by CYP3A4 structural information, SPI-1865 was designed to minimize this liability [1]. While specific IC50 values for SPI-1865's CYP3A4 inhibition are not publicly available, its selection as a preclinical candidate was predicated on this minimized DDI potential compared to earlier analogs [2]. This represents a critical differentiator from other GSMs that may retain significant CYP inhibition.

Drug-drug interactions CYP3A4 Metabolism Safety pharmacology

Extended Half-Life and Sustained Brain Exposure Enable Once-Daily Dosing

SPI-1865 exhibits a remarkably long half-life in rats, ranging from 79 to 129 hours following intravenous administration [1]. This extended half-life, combined with a high volume of distribution and low clearance, supports sustained brain exposure over a 24-hour period after a single oral dose [2]. In rats, oral administration of 10 mg/kg SPI-1865 resulted in brain levels of 2.8 ± 0.3 μM and plasma levels of 3.3 ± 0.1 μM [3]. At a higher dose of 100 mg/kg, brain levels reached 33 ± 2 μM, correlating with a 50 ± 5% reduction in Aβ42 [4]. This contrasts with GSMs like BMS-869780, which had a relatively high predicted human daily dose of 700 mg and was discontinued [5].

Pharmacokinetics Brain penetration Half-life Dosing regimen

Candidate Selection Rationale: SPI-1865 Outperforms Analogs in Integrated Preclinical Assessment

SPI-1865 was not the first GSM synthesized in its series but was selected as the preclinical development candidate after rigorous comparative evaluation of multiple analogs. Three advanced analogs were characterized in parallel for rat pharmacokinetics (PK), rat PK/PD relationships, and rat exploratory toxicity [1]. SPI-1865 emerged as the superior candidate due to its balanced profile of maintained Aβ42 potency (IC50 range 75-110 nM), minimized CYP inhibition, and favorable in vivo efficacy [2]. This selection process ensures that SPI-1865 represents an optimized tool compound, not merely a representative of its class.

Drug discovery Lead optimization Candidate selection Preclinical development

Optimal Research Applications for SPI-1865 Based on Quantified Performance


In Vivo Alzheimer's Disease Modeling Requiring Selective Aβ42 Reduction

SPI-1865 is ideally suited for chronic dosing studies in transgenic Alzheimer's disease mouse models (e.g., Tg2576) or wild-type rodents where selective lowering of brain Aβ42 is desired without disrupting Aβ40 homeostasis [1]. Its >20-fold selectivity for Aβ42 over Aβ40 and long half-life enable sustained target modulation with once-daily oral dosing, simplifying experimental logistics [REFS-1, REFS-2].

Mechanistic Studies of Gamma-Secretase Modulation Distinct from Inhibition

Researchers investigating the differential effects of gamma-secretase modulation versus inhibition should utilize SPI-1865 as a reference GSM. Unlike GSIs such as semagacestat, which non-selectively inhibit all Aβ species and cause Notch-related toxicities, SPI-1865 selectively shifts Aβ processing without abolishing total Aβ production [3]. This property is critical for studies aiming to dissect the specific contribution of Aβ42 to neurodegeneration.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling of Brain-Penetrant Therapeutics

SPI-1865's well-characterized pharmacokinetic profile, including its high volume of distribution, low clearance, and extended half-life in both mice and rats, makes it a valuable tool for PK/PD modeling studies [4]. The compound's consistent brain-to-plasma ratio (0.4 to 1.5) and dose-dependent Aβ42 reduction provide a reliable reference for evaluating brain penetration and target engagement of novel CNS drug candidates [5].

Drug-Drug Interaction (DDI) Risk Assessment Studies

Given that SPI-1865 was specifically optimized to minimize CYP3A4 inhibition compared to its early lead analogs, it serves as a useful comparator in DDI liability assessments [6]. Studies requiring co-administration with CYP3A4 substrates can leverage SPI-1865's reduced DDI potential to minimize metabolic confounding.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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